molecular formula C10H5NO5S-2 B1229888 5-(Oxidoimino)-6-oxo-5,6-dihydronaphthalene-2-sulfonate

5-(Oxidoimino)-6-oxo-5,6-dihydronaphthalene-2-sulfonate

Cat. No.: B1229888
M. Wt: 251.22 g/mol
InChI Key: ZDPZWHLPCUZHPA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

5-(oxidoimino)-6-oxo-5,6-dihydronaphthalene-2-sulfonate is an organosulfonate oxoanion obtained by deprotonation of the sulfo and hydroxyimino groups of 5-(hydroxyimino)-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid. It is a conjugate base of a 5-(hydroxyimino)-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of substituted 2‐diazo‐1 ‐oxo‐1,2‐dihydronaphthalenes. These have been characterized by mass, ultraviolet, infrared, 1H-NMR, and 13C-NMR spectroscopy, demonstrating its utility in organic chemistry and materials science (Baumbach, Bendig, Nagel, & Lubsky, 1991).

Photochemical Studies

  • This compound is also notable in photochemical studies, where its photochemical reactions and the reactivity of the carboxy compounds produced have been examined, providing insights into chemical kinetics and reaction mechanisms (Tanigaki, Honda, & Ebbesen, 1989).

Antimicrobial Applications

  • New tetrahydronaphthalene-sulfonamide derivatives have been synthesized from related compounds, showing potent antimicrobial activities against various bacterial strains, highlighting potential applications in pharmaceuticals and healthcare (Mohamed et al., 2021).

In Cancer Research

  • Derivatives of this compound have been synthesized and tested for anticancer activity. Several of these derivatives showed potent cytotoxic activity against human cancer cell lines, suggesting their potential use in cancer therapy (Ravichandiran et al., 2019).

Environmental Applications

  • A mixed bacterial community capable of degrading a related compound, 6-aminonaphthalene-2-sulfonic acid, was isolated, which may offer insights into environmental remediation and wastewater treatment (Nörtemann, Baumgarten, Rast, & Knackmuss, 1986).

Catalysis and Material Science

  • The compound's derivatives have been used in the study of alkenes and sulfides oxidation with transition-metal catalysts, which is significant in the field of catalysis and material science (Liao, Cheng, Fang, Cheng, & Wang, 1995).

Agricultural and Plant Protection

  • Novel sulfone compounds containing the 1,3,4-oxadiazole moiety, derived from similar compounds, have shown promising antibacterial bioactivities against tobacco bacterial wilt, indicating potential in agricultural and plant protection (Xu et al., 2012).

Properties

IUPAC Name

5-nitroso-6-oxidonaphthalene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5S/c12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13/h1-5,12H,(H,14,15,16)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPZWHLPCUZHPA-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=O)[O-])C=C1S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO5S-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Oxidoimino)-6-oxo-5,6-dihydronaphthalene-2-sulfonate
Reactant of Route 2
5-(Oxidoimino)-6-oxo-5,6-dihydronaphthalene-2-sulfonate
Reactant of Route 3
5-(Oxidoimino)-6-oxo-5,6-dihydronaphthalene-2-sulfonate
Reactant of Route 4
5-(Oxidoimino)-6-oxo-5,6-dihydronaphthalene-2-sulfonate
Reactant of Route 5
5-(Oxidoimino)-6-oxo-5,6-dihydronaphthalene-2-sulfonate
Reactant of Route 6
Reactant of Route 6
5-(Oxidoimino)-6-oxo-5,6-dihydronaphthalene-2-sulfonate

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